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Compound of Interest

(4-(Pyrrolidin-1-
Compound Name:
yl)phenyl)methanamine

Cat. No.: B055310

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (4-
(Pyrrolidin-1-yl)phenyl)methanamine, a compound of interest in medicinal chemistry and
drug development. Due to the limited availability of published experimental data for this specific
molecule, this guide presents predicted spectroscopic information and established
experimental protocols for the acquisition of such data. This approach offers a valuable
framework for researchers working with this and structurally related compounds.

Compound Identity

e |[UPAC Name: (4-(Pyrrolidin-1-yl)phenyl)methanamine
e Chemical Formula: Ci1HieN2

e Molecular Weight: 176.26 g/mol

e CAS Number: 114365-04-7

Spectroscopic Data Summary

While specific experimental spectra for (4-(Pyrrolidin-1-yl)phenyl)methanamine are not
readily available in the public domain, the following tables summarize the expected and
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predicted spectroscopic characteristics based on its chemical structure and data from
analogous compounds.

Table 1: Predicted *H NMR Spectral Data

Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

Ar-H (ortho to
~72-74 d 2H

CH2NHz2)

Ar-H (ortho to
~6.5-6.7 d 2H o

Pyrrolidine)
~3.8 S 2H -CH2NH:2
~3.2-34 t 4H Pyrrolidine -CH2-N
~19-21 t 4H Pyrrolidine -CHz-
(variable) br s 2H -CH2NH:2

Note: Predicted values are based on standard chemical shift tables and analysis of similar
structures. The amine protons' chemical shift can vary depending on solvent and concentration.

. 1 13
Chemical Shift (8) ppm Assighment
~148 C-N (Aromatic)
~130 Ar-CH (ortho to CHz2NHz2)
~125 C-CHz2NH2 (Aromatic)
~112 Ar-CH (ortho to Pyrrolidine)
~48 Pyrrolidine -CH2-N
~46 -CH2NH:2
~25 Pyrrolidine -CHa-
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ble 3: | : :

Wavenumber (cm—?) Intensity Assignment

3300 - 3500 Medium, Broad N-H stretch (amine)

2850 - 3000 Medium C-H stretch (aliphatic)

1600 - 1650 Strong N-H bend (amine)

1500 - 1520 Strong C=C stretch (aromatic)

1250 - 1350 Strong C-N stretch (aromatic amine)

Table 4: Predicted Mass Spectrometry Data (Electron

lonization)
m/z Possible Fragment
176 [M]* (Molecular lon)
161 [M - NHz]*
147 [M - CH2NH2]*
106 [C7HsN]*
70 [CaHsN]* (Pyrrolidinyl cation)

Note: Fragmentation patterns are predicted and may vary based on the specific conditions of
the mass spectrometer.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above. These protocols are based on standard laboratory practices and can be
adapted for (4-(Pyrrolidin-1-yl)phenyl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra for structural elucidation.
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Materials:

(4-(Pyrrolidin-1-yl)phenyl)methanamine (5-20 mg for *H, 20-50 mg for 3C)

Deuterated solvent (e.g., CDClz, DMSO-de)

5 mm NMR tubes

Pipettes

Vortex mixer

Procedure:

e Sample Preparation:

[e]

Accurately weigh the sample and transfer it to a clean, dry vial.

o

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

[¢]

Gently vortex the vial to ensure the sample is fully dissolved.

[¢]

Using a pipette, transfer the solution into a 5 mm NMR tube.
e Instrument Setup:
o Insert the NMR tube into the spectrometer's spinner turbine.
o Place the sample in the NMR spectrometer.
o Data Acquisition:
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.

o Acquire the *H NMR spectrum. Standard parameters include a 30-degree pulse angle and
a relaxation delay of 1-2 seconds.
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o Acquire the proton-decoupled *3C NMR spectrum. A larger number of scans will be
necessary due to the low natural abundance of 13C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Method: Thin Solid Film
e Sample Preparation:

o Dissolve a small amount of the solid sample (approx. 1-2 mg) in a few drops of a volatile
solvent (e.g., dichloromethane or acetone).

o Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or
KBr).

o Allow the solvent to evaporate completely, leaving a thin film of the compound on the

plate.
o Data Acquisition:
o Place the salt plate in the sample holder of the FT-IR spectrometer.
o Acquire the background spectrum.

o Acquire the sample spectrum over the desired range (typically 4000-400 cm™1).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Method: Electron lonization (EI) Mass Spectrometry
o Sample Introduction:

o Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe or after separation by gas chromatography (GC-MS).
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¢ lonization:

o The sample is vaporized and bombarded with a high-energy electron beam (typically 70
eV). This causes the molecule to ionize and fragment.

e Mass Analysis:

o The resulting ions are accelerated and separated based on their mass-to-charge (m/z)
ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

o Detection:
o The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of (4-(Pyrrolidin-1-yl)phenyl)methanamine.
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Workflow for Spectroscopic Characterization.
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This guide serves as a foundational resource for the spectroscopic analysis of (4-(Pyrrolidin-1-
yl)phenyl)methanamine. By following the outlined protocols, researchers can obtain high-
quality data to confirm the structure and purity of this and related compounds, facilitating its
further investigation in drug discovery and development programs.

 To cite this document: BenchChem. [Spectroscopic Analysis of (4-(Pyrrolidin-1-
yl)phenyl)methanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b055310#spectroscopic-data-nmr-ir-ms-for-4-
pyrrolidin-1-yl-phenyl-methanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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